

# An In-depth Technical Guide to Mal-PEG4-VCP-NB Linker Chemistry

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## Compound of Interest

Compound Name: Mal-PEG4-VCP-NB

Cat. No.: B15604002

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For researchers, scientists, and drug development professionals, the **Mal-PEG4-VCP-NB** linker represents a sophisticated tool in the construction of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its core chemistry, mechanism of action, and practical application, supported by detailed experimental protocols and data presented for comparative analysis.

## Introduction to the Mal-PEG4-VCP-NB Linker

The **Mal-PEG4-VCP-NB** linker is a multi-functional, cleavable linker system designed for the precise delivery of therapeutic payloads.<sup>[1][2][3]</sup> Its architecture is modular, with each component serving a distinct and critical role in the overall function of the bioconjugate.<sup>[4][5]</sup>

- **Maleimide (Mal):** This functional group provides a highly selective reaction site for covalent attachment to thiol groups (-SH), commonly found in the cysteine residues of antibodies or other proteins. This reaction forms a stable thioether bond.<sup>[6][7]</sup>
- **Polyethylene Glycol (PEG4):** The tetra-ethylene glycol spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve pharmacokinetic properties.<sup>[4][8]</sup>
- **Valine-Citrulline-p-aminobenzylcarbamate (VCP):** This dipeptide sequence (Val-Cit) connected to a p-aminobenzyl (PAB) spacer constitutes a protease-sensitive trigger. It is specifically designed to be cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomal compartments of tumor cells.<sup>[9][10][11]</sup>

- Norbornene (NB): This strained alkene serves as a bioorthogonal handle. It can undergo rapid and specific inverse-electron-demand Diels-Alder cycloaddition reactions with tetrazine-modified payloads.[\[12\]](#)[\[13\]](#)[\[14\]](#) This allows for a modular and efficient "click chemistry" approach to payload conjugation.

## Mechanism of Action

The functionality of an ADC constructed with the **Mal-PEG4-VCP-NB** linker is a sequential process that begins with systemic circulation and culminates in targeted cell killing.

**Step 1: Antibody Conjugation:** The maleimide group of the linker reacts with free thiol groups on a monoclonal antibody (mAb), typically generated by the reduction of interchain disulfide bonds, to form a stable ADC.[\[6\]](#)[\[15\]](#)

**Step 2: Systemic Circulation and Tumor Targeting:** The resulting ADC circulates in the bloodstream. The stability of the linker, enhanced by the PEG4 spacer, is crucial during this phase to prevent premature drug release.[\[4\]](#)[\[16\]](#) The mAb component of the ADC directs it to tumor cells that express the target antigen on their surface.[\[8\]](#)

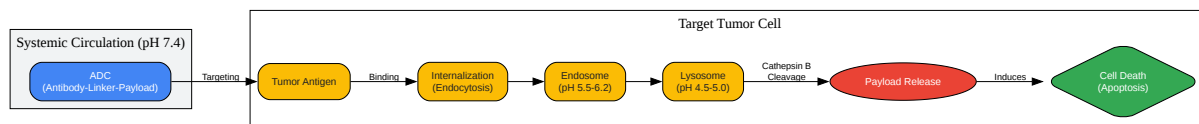
**Step 3: Internalization and Lysosomal Trafficking:** Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, often via endocytosis, and trafficked to the lysosome.[\[8\]](#)[\[17\]](#)

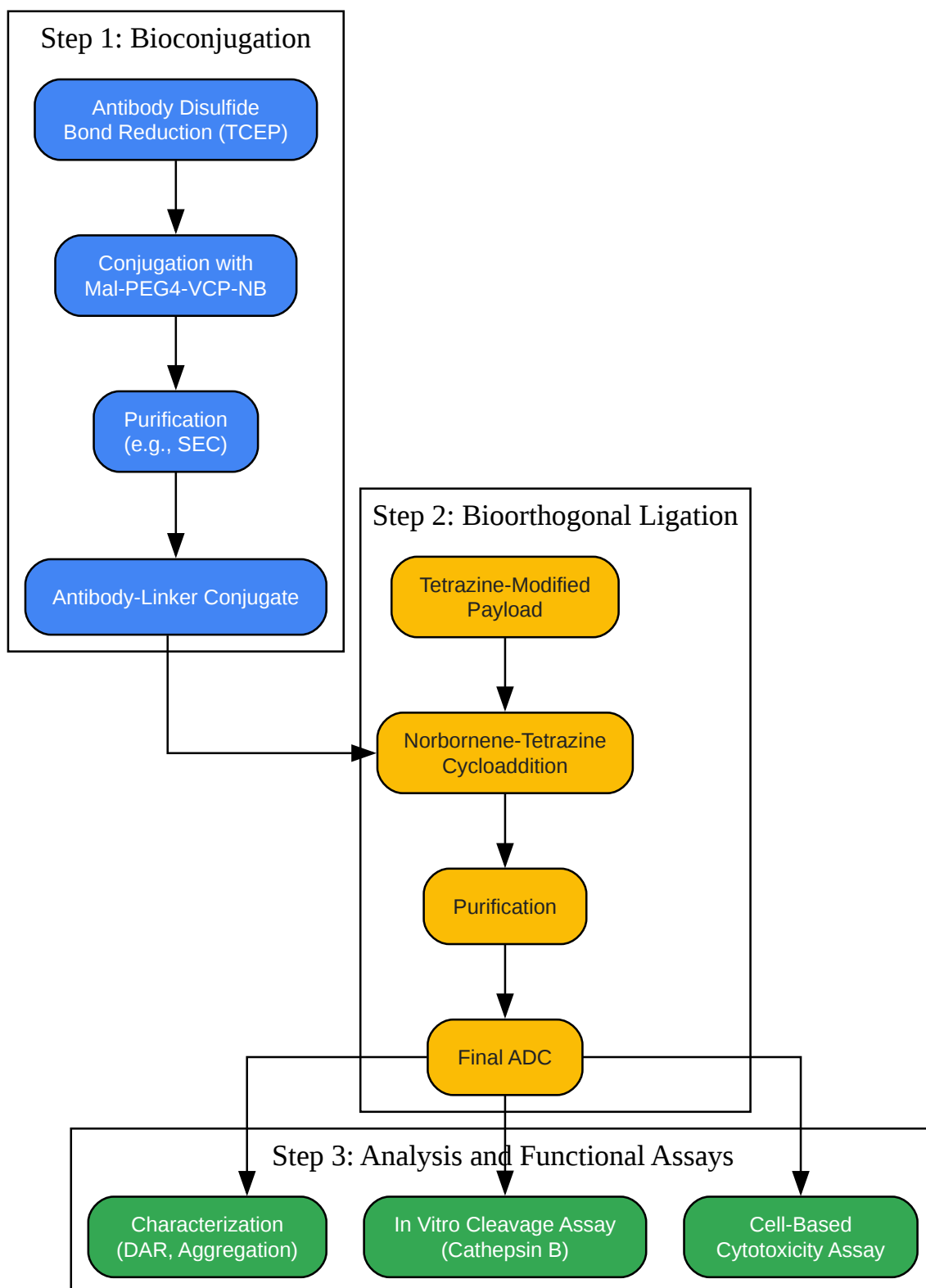
**Step 4: Enzymatic Cleavage:** Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[\[9\]](#)[\[11\]](#)[\[18\]](#)

**Step 5: Payload Release:** Cleavage of the Val-Cit moiety initiates the self-immolation of the PAB spacer, leading to the release of the payload (which would have been attached via the norbornene group).[\[8\]](#)[\[17\]](#)

**Step 6: Bioorthogonal Payload Attachment (Modular Approach):** The norbornene group allows for a two-step conjugation strategy. An antibody can first be conjugated with the **Mal-PEG4-VCP-NB** linker. Subsequently, a tetrazine-modified payload can be "clicked" onto the norbornene handle in a highly efficient and specific bioorthogonal reaction.[\[12\]](#)[\[14\]](#) This modularity can be advantageous in the development and optimization of ADCs.

# Signaling Pathways and Experimental Workflows Diagrams





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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. adc.bocsci.com [adc.bocsci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 7. biotium.com [biotium.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. adc.bocsci.com [adc.bocsci.com]
- 12. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 18. iphasebiosci.com [iphasebiosci.com]
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